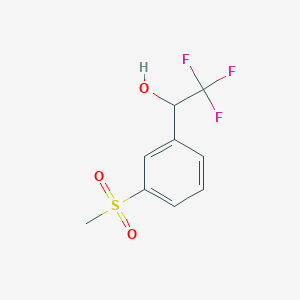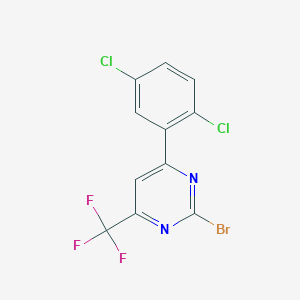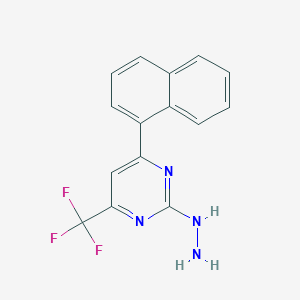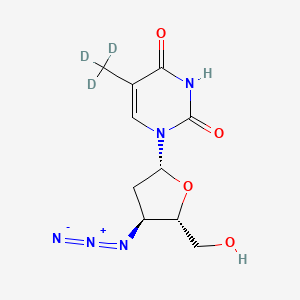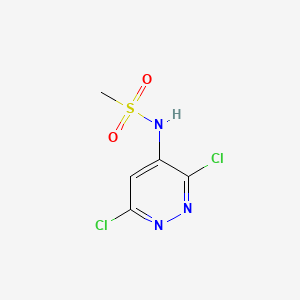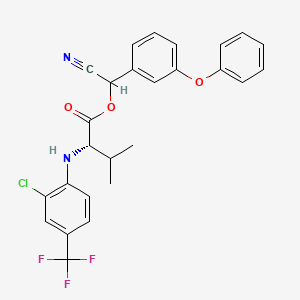
Mavrik
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mavrik is a synthetic pyrethroid insecticide known for its active ingredient, tau-fluvalinate. It is widely used in agriculture to control a variety of pests due to its effectiveness and relatively low toxicity to beneficial insects like bees.
準備方法
Synthetic Routes and Reaction Conditions
Tau-fluvalinate, the active ingredient in Mavrik, is synthesized through a multi-step chemical process. The synthesis involves the reaction of fluvalinate acid with various reagents under controlled conditions to produce tau-fluvalinate. The reaction typically requires specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, tau-fluvalinate is produced in large-scale reactors where precise control of reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
Tau-fluvalinate undergoes several types of chemical reactions, including:
Oxidation: Tau-fluvalinate can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: Tau-fluvalinate can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tau-fluvalinate can produce fluvalinate acid derivatives, while reduction can yield different alcohols or amines.
科学的研究の応用
Tau-fluvalinate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of synthetic pyrethroids.
Biology: Investigated for its effects on various insect species and its interactions with biological systems.
Medicine: Studied for its potential use in controlling vector-borne diseases by targeting insect vectors.
Industry: Used in agricultural practices to protect crops from pests, thereby increasing yield and quality.
作用機序
Tau-fluvalinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, disrupting normal nerve function and causing paralysis and death. This mechanism is highly specific to insects, which is why tau-fluvalinate has relatively low toxicity to mammals and beneficial insects.
類似化合物との比較
Tau-fluvalinate is unique among synthetic pyrethroids due to its specific chemical structure and low toxicity to non-target organisms. Similar compounds include:
Permethrin: Another synthetic pyrethroid with a broader spectrum of activity but higher toxicity to non-target organisms.
Cypermethrin: Known for its high potency against a wide range of pests but also higher environmental persistence.
Deltamethrin: Highly effective against many pests but can be more toxic to aquatic life.
Tau-fluvalinate stands out due to its balance of effectiveness and safety, making it a preferred choice in integrated pest management programs.
特性
分子式 |
C26H22ClF3N2O3 |
|---|---|
分子量 |
502.9 g/mol |
IUPAC名 |
[cyano-(3-phenoxyphenyl)methyl] (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m0/s1 |
InChIキー |
INISTDXBRIBGOC-CGAIIQECSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
正規SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


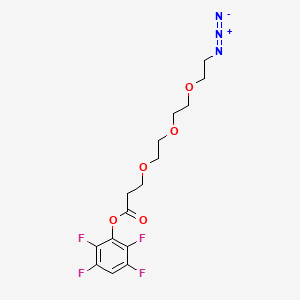

![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)



![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
